2-Methyl-3-(3-nitrophenyl)propan-1-amine
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Overview
Description
2-Methyl-3-(3-nitrophenyl)propan-1-amine is an organic compound that belongs to the class of aromatic amines It features a nitrophenyl group attached to a propan-1-amine backbone, with a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(3-nitrophenyl)propan-1-amine can be achieved through several synthetic routes. One common method involves the nitration of 2-Methyl-3-phenylpropan-1-amine. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group at the meta position of the phenyl ring.
Another synthetic route involves the reduction of 2-Methyl-3-(3-nitrophenyl)propan-1-nitrile. This reduction can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the desired amine compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(3-nitrophenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-Methyl-3-(3-aminophenyl)propan-1-amine.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
2-Methyl-3-(3-nitrophenyl)propan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(3-nitrophenyl)propan-1-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amine group can also participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-phenylpropan-1-amine: Lacks the nitro group, resulting in different chemical and biological properties.
3-Nitrophenylpropan-1-amine: Lacks the methyl group, affecting its reactivity and interactions.
2-Methyl-3-(4-nitrophenyl)propan-1-amine: The nitro group is positioned differently, leading to variations in chemical behavior.
Uniqueness
2-Methyl-3-(3-nitrophenyl)propan-1-amine is unique due to the specific positioning of the nitro and methyl groups, which influence its chemical reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical transformations and biological interactions, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-methyl-3-(3-nitrophenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8(7-11)5-9-3-2-4-10(6-9)12(13)14/h2-4,6,8H,5,7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRZJXYAINQJAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)[N+](=O)[O-])CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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